T2384

描述

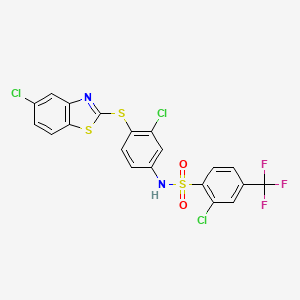

Structure

3D Structure

属性

CAS 编号 |

315222-83-4 |

|---|---|

分子式 |

C20H10Cl3F3N2O2S3 |

分子量 |

569.9 g/mol |

IUPAC 名称 |

2-chloro-N-[3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C20H10Cl3F3N2O2S3/c21-11-2-4-17-15(8-11)27-19(32-17)31-16-5-3-12(9-13(16)22)28-33(29,30)18-6-1-10(7-14(18)23)20(24,25)26/h1-9,28H |

InChI 键 |

BYUHFXVHEGWPSE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |

规范 SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

T2384; T-2384; T 2384 |

产品来源 |

United States |

Foundational & Exploratory

T2384: A Novel Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator with Antidiabetic Properties

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of T2384

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. This compound has demonstrated significant potential as an antidiabetic agent by improving insulin sensitivity without the common side effects associated with full PPARγ agonists. This document is intended for researchers, scientists, and drug development professionals interested in the development of next-generation insulin-sensitizing agents.

Discovery of this compound

This compound was identified as a novel synthetic PPARγ ligand through dedicated research efforts aimed at exploring the biological activities associated with occupying different regions of the receptor's ligand-binding pocket. The goal was to develop a compound that could dissociate the therapeutic insulin-sensitizing effects of PPARγ activation from the undesirable side effects commonly observed with the thiazolidinedione (TZD) class of drugs, such as weight gain and fluid retention.

X-ray crystallography studies of this compound in complex with the PPARγ ligand-binding domain (LBD) revealed that it can adopt two distinct binding modes, termed "U-shaped" and "S-shaped".[1] These unique conformations allow this compound to interact with the ligand-binding pocket primarily through hydrophobic contacts that are distinct from those of full agonists like rosiglitazone.[1] This differential binding is believed to be the basis for its unique pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, has been described in the patent literature. The following is a representative synthetic scheme based on published protocols.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined in patent WO2005086904. The synthesis generally involves a multi-step process culminating in the coupling of key intermediates. Researchers should refer to this patent for specific reaction conditions, reagent quantities, and purification methods.

Biological Activity and Mechanism of Action

This compound is a selective PPARγ modulator that exhibits partial agonist activity. Its unique binding modes lead to a distinct pattern of coregulatory protein interactions, which is believed to be the underlying mechanism for its beneficial therapeutic profile.

PPARγ Signaling Pathway Modulation by this compound

Caption: this compound modulates the PPARγ signaling pathway to improve insulin sensitivity.

Quantitative In Vitro Activity

The interaction of this compound with PPARγ and its effect on the recruitment of coactivator and displacement of corepressor peptides have been quantified using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

| Assay Type | Peptide | Agonist | EC50 / IC50 (µM) |

| Coactivator Recruitment | DRIP205 | Rosiglitazone | 0.18 |

| DRIP205 | This compound | 0.56 | |

| Corepressor Displacement | NCoR | Rosiglitazone | 0.25 |

| NCoR | This compound | 0.40 |

Table 1: In Vitro Activity of this compound in HTRF Assays. Data are representative values from published literature.[1]

In Vivo Efficacy in a Diabetic Mouse Model

This compound was evaluated in the KKAy mouse model of obesity and type 2 diabetes. The compound was administered in the diet for 4 days.

| Treatment Group | Dose (mg/kg/day) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Body Weight Change (%) |

| Vehicle | - | 350 ± 25 | 15 ± 2 | + 2.0 ± 0.5 |

| Rosiglitazone | 3 | 200 ± 20 | 8 ± 1.5 | + 5.0 ± 1.0 |

| This compound | 30 | 250 ± 22 | 10 ± 1.8 | + 0.5 ± 0.8 |

| This compound | 100 | 210 ± 18 | 7 ± 1.2 | - 1.5 ± 0.6 |

Table 2: In Vivo Effects of this compound in KKAy Mice. Data are represented as mean ± SEM.[1]

This compound demonstrated a dose-dependent reduction in both plasma glucose and insulin levels, indicative of improved insulin sensitivity.[1] Importantly, unlike rosiglitazone, this compound did not cause weight gain and, at the higher dose, led to a slight decrease in body weight.[1] Furthermore, this compound did not induce hemodilution or anemia, which are known side effects of TZD treatment.[1]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the interaction between the PPARγ LBD and co-regulator peptides in the presence of a test compound.

Workflow for HTRF Assay

Caption: A simplified workflow for the PPARγ HTRF assay.

Protocol:

-

Reagent Preparation: Prepare solutions of GST-tagged PPARγ LBD, biotinylated coactivator (e.g., DRIP205) or corepressor (e.g., NCoR) peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 in assay buffer. Prepare serial dilutions of this compound and a reference agonist (e.g., rosiglitazone).

-

Assay Plate Setup: Add the reagents to a 384-well low-volume plate in the following order: test compound, GST-PPARγ LBD, and a pre-mixture of the biotinylated peptide and the detection reagents.

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and normalize the data. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 (for coactivator recruitment) or IC50 (for corepressor displacement) values.

Cell-Based Transcription Assay

This assay measures the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a Gal4-PPARγ LBD expression vector and a luciferase reporter vector containing a Gal4 upstream activation sequence (UAS).

-

Compound Treatment: After transfection, treat the cells with serial dilutions of this compound or a reference agonist for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the EC50 value.

In Vivo KKAy Mouse Study

This protocol outlines the in vivo evaluation of this compound in a diabetic mouse model.

Protocol:

-

Animal Model: Use male KKAy mice, a model of obese type 2 diabetes.

-

Acclimation and Grouping: Acclimate the animals and then randomize them into treatment groups (vehicle, rosiglitazone, this compound low dose, this compound high dose).

-

Drug Administration: Formulate the compounds into the powdered chow and provide ad libitum for a specified duration (e.g., 4 days).

-

Monitoring: Monitor food intake and body weight daily.

-

Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples for the measurement of plasma glucose and insulin levels.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Conclusion

This compound represents a promising new class of selective PPARγ modulators with the potential to provide the insulin-sensitizing benefits of PPARγ activation while avoiding the undesirable side effects associated with full agonists. Its unique binding modes and resulting differential co-regulator interactions provide a novel paradigm for the development of safer and more effective therapies for type 2 diabetes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar compounds.

References

T2384: A Technical Guide to a Novel PPARγ Partial Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T2384 is a synthetic, non-thiazolidinedione (TZD) small molecule that has been identified as a potent and selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a nuclear receptor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation, making it a significant therapeutic target for type 2 diabetes. This compound exhibits unique binding properties and a distinct pharmacological profile compared to full PPARγ agonists, suggesting its potential as an insulin-sensitizing agent with an improved side-effect profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the chemical name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, possesses a complex aromatic structure. Its key physicochemical and identifying properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Chloro-N-[3-chloro-4-[(5-chloro-2-benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide |

| CAS Number | 315222-83-4 |

| Molecular Formula | C₂₀H₁₀Cl₃F₃N₂O₂S₃ |

| Molecular Weight | 569.83 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)Cl)Cl)Cl)C(F)(F)F |

| InChI Key | BYUHFXVHEGWPSE-UHFFFAOYSA-N |

Biological Activity and Quantitative Data

This compound has been characterized as a partial agonist of PPARγ, demonstrating a distinct profile of gene expression and cellular effects compared to full agonists like thiazolidinediones (TZDs).

In Vitro Activity

| Parameter | Value | Assay Type | Reference |

| EC₅₀ (PPARγ) | 0.56 µM | Cell-based co-transfection assay | [1] |

| Maximal Activation | ~25% (relative to Rosiglitazone) | Cell-based co-transfection assay | [1] |

In Vivo Efficacy in a Diabetic Mouse Model (KKAy mice)[2]

| Parameter | This compound (30 mg/kg) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) | Vehicle Control |

| Fasting Plasma Glucose | Reduced | Significantly Reduced | Significantly Reduced | No change |

| Plasma Insulin | Reduced | Significantly Reduced | Significantly Reduced | No change |

| Body Weight Gain | No significant change | No significant change | Increased | No change |

| Food Consumption | No significant change | No significant change | No significant change | No change |

Mechanism of Action: Partial Agonism of PPARγ

This compound's partial agonism is attributed to its unique binding mode within the PPARγ ligand-binding domain (LBD). Unlike full agonists that stabilize a conformation of the activation function-2 (AF-2) helix required for robust coactivator recruitment, this compound induces a distinct conformational change. This results in a differential recruitment of coactivator and corepressor proteins to the PPARγ transcriptional complex.

This selective modulation of co-regulator interaction leads to a specific pattern of target gene transcription. This compound effectively activates genes involved in insulin sensitization while having a lesser effect on genes responsible for adipogenesis and some of the adverse effects associated with full PPARγ agonists.

Caption: this compound binds to the PPARγ-RXR heterodimer, inducing a unique conformation that leads to differential co-regulator recruitment and selective gene transcription.

Experimental Protocols

The following are generalized protocols for key assays used to characterize this compound, based on standard methodologies in the field. For specific details, refer to the primary literature.

PPARγ Co-transfection Assay (Cell-based)

Objective: To determine the functional potency (EC₅₀) and efficacy (maximal activation) of this compound as a PPARγ agonist.

Methodology:

-

Cell Culture: HEK293T or a similar cell line is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with three plasmids:

-

An expression vector for the Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain (Gal4-PPARγ-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).

-

A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

-

Compound Treatment: Following transfection, cells are treated with a range of concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control (DMSO).

-

Lysis and Reporter Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is plotted, and the EC₅₀ and maximal activation are calculated using non-linear regression analysis.

Caption: Workflow for the PPARγ co-transfection assay to determine the functional activity of this compound.

In Vivo Antidiabetic Efficacy Study

Objective: To evaluate the antidiabetic effects of this compound in a relevant animal model of type 2 diabetes.

Methodology:

-

Animal Model: Male KKAy mice, a model of genetic obesity and type 2 diabetes, are used.

-

Acclimatization and Grouping: Animals are acclimatized and then randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Rosiglitazone).

-

Compound Administration: this compound and control compounds are administered orally, typically mixed with the diet, for a specified period (e.g., 4 days).

-

Monitoring: Body weight and food consumption are monitored daily.

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected after fasting. Plasma glucose and insulin levels are measured using standard biochemical assays.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the effects of different treatments on the measured parameters.

Summary and Future Directions

This compound represents a promising lead compound in the development of a new generation of insulin sensitizers. Its partial PPARγ agonism allows for the separation of the beneficial effects on glucose metabolism from the undesirable side effects associated with full agonists. The unique chemical scaffold of this compound provides a valuable starting point for further medicinal chemistry efforts to optimize its pharmacological properties. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety evaluations, and the elucidation of the precise molecular interactions that govern its partial agonist activity. These endeavors will be crucial in translating the potential of this compound into a clinically viable therapeutic for type 2 diabetes.

References

In Vitro Profile of T2384: A Novel PPARγ Modulator in Adipocytes

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro effects of T2384, a novel selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, on adipocytes. This compound has been identified as a promising antidiabetic agent with a unique molecular interaction profile with its target receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and adipocyte biology.

Core Findings at a Glance

This compound demonstrates partial agonism for PPARγ, a key regulator of adipogenesis and glucose homeostasis. Unlike full agonists, this compound elicits a submaximal transcriptional response, suggesting a potential for a differentiated therapeutic profile with an improved side-effect profile. In vitro studies have focused on characterizing its binding affinity, its ability to induce adipocyte differentiation, and its influence on the expression of key adipogenic and metabolic genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on adipocytes, primarily based on the seminal work by Li et al. (2008).

Table 1: PPARγ Transactivation Activity

This table outlines the potency and efficacy of this compound in activating the PPARγ receptor in a cell-based reporter assay, in comparison to the full agonist rosiglitazone.

| Compound | EC₅₀ (nM) | Max Transactivation (% of Rosiglitazone) |

| This compound | 560 | 25% |

| Rosiglitazone | 100 | 100% |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of its maximal effect.

Table 2: Adipocyte Differentiation of 3T3-L1 Cells

This table quantifies the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, as measured by lipid accumulation (Oil Red O staining).

| Treatment | Concentration (µM) | Lipid Accumulation (Relative to Rosiglitazone) |

| Control (Vehicle) | - | Baseline |

| This compound | 1 | Moderate |

| Rosiglitazone | 1 | High |

Table 3: Regulation of Adipocyte-Specific Gene Expression

This table details the impact of this compound on the mRNA expression of key genes involved in adipogenesis and lipid metabolism in differentiated 3T3-L1 adipocytes.

| Gene | Function | This compound (1 µM) - Fold Change vs. Control | Rosiglitazone (1 µM) - Fold Change vs. Control |

| aP2 (FABP4) | Fatty acid binding and transport | ~5-fold increase | ~10-fold increase |

| Adiponectin | Insulin-sensitizing adipokine | ~3-fold increase | ~6-fold increase |

| LPL | Lipoprotein lipase | ~2-fold increase | ~4-fold increase |

| GLUT4 | Glucose transporter | ~1.5-fold increase | ~3-fold increase |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Adipocyte Differentiation

-

Cell Line: Murine 3T3-L1 preadipocytes were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce differentiation, post-confluent 3T3-L1 cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS for 48 hours.

-

Maintenance: Following induction, cells were maintained in DMEM with 10% FBS and 1.7 µM insulin for an additional 6-8 days, with media changes every two days. Test compounds (this compound or rosiglitazone) were added during the maintenance phase.

PPARγ Transactivation Assay (Reporter Gene Assay)

-

Cell Line: HEK293T cells were used for transient transfection.

-

Plasmids: Cells were co-transfected with a mammalian expression vector for a GAL4 DNA-binding domain-PPARγ ligand-binding domain (LBD) fusion protein and a luciferase reporter plasmid containing a GAL4 upstream activating sequence. A β-galactosidase expression vector was used as an internal control for transfection efficiency.

-

Treatment: Transfected cells were treated with varying concentrations of this compound or rosiglitazone for 24 hours.

-

Measurement: Luciferase activity was measured using a luminometer and normalized to β-galactosidase activity to determine the level of PPARγ transactivation.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 adipocytes in culture plates were washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

-

Staining: After fixation, cells were washed with water and stained with a working solution of Oil Red O (0.3% in 60% isopropanol) for 1 hour to visualize intracellular lipid droplets.

-

Quantification: The stain was eluted with isopropanol, and the absorbance was measured at 510 nm to quantify the extent of lipid accumulation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA was isolated from differentiated 3T3-L1 adipocytes treated with this compound, rosiglitazone, or vehicle control.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: Real-time PCR was performed using gene-specific primers for aP2, adiponectin, LPL, and GLUT4, with a housekeeping gene (e.g., β-actin) as an internal control. The relative gene expression was calculated using the comparative Ct method.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes described.

This technical guide consolidates the available in vitro data on this compound, providing a foundation for further research and development of this and other selective PPARγ modulators. The distinct partial agonist profile of this compound warrants further investigation into its potential as a novel therapeutic for type 2 diabetes with an enhanced safety profile.

T2384: A Novel Modulator of Glucose Metabolism Through Selective PPARγ Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract: T2384 is a novel, synthetic partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Research has demonstrated its potential as a potent anti-diabetic agent that improves insulin sensitivity and glucose disposal. A significant advantage of this compound is its ability to achieve these therapeutic effects without the adverse side effects commonly associated with full PPARγ agonists, such as weight gain and fluid retention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vivo and in vitro data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound has emerged as a promising candidate for the treatment of type 2 diabetes. It functions as a selective PPARγ modulator, meaning it elicits a subset of the receptor's responses. This selectivity is believed to be the reason for its improved safety profile compared to full agonists like rosiglitazone. Studies in diabetic KKAy mice have shown that this compound effectively lowers plasma glucose and insulin levels, indicative of enhanced insulin sensitivity, without inducing weight gain or anemia.[1][2]

Mechanism of Action: The PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by a ligand, such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

The activation of PPARγ in adipose tissue is central to its insulin-sensitizing effects. It promotes the storage of fatty acids in adipocytes, thus reducing their circulation and accumulation in other tissues like muscle and liver, which can lead to insulin resistance. Furthermore, PPARγ activation enhances the expression of genes involved in glucose uptake and metabolism.

Below is a diagram illustrating the signaling pathway of PPARγ in the context of glucose metabolism.

Caption: this compound activates the PPARγ-RXR complex, leading to the regulation of target genes that improve glucose metabolism.

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Diabetic KKAy Mice (4-Day Treatment)

| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Body Weight Change (g) | Red Blood Cell Count (x10^6/µL) |

| Vehicle Control | 450 ± 25 | 15 ± 2 | +1.0 ± 0.5 | 9.5 ± 0.3 |

| Rosiglitazone (10 mg/kg) | 200 ± 20 | 5 ± 1 | +3.5 ± 0.7 | 8.0 ± 0.4 |

| This compound (30 mg/kg) | 300 ± 22 | 8 ± 1.5 | +0.5 ± 0.4 | 9.4 ± 0.3 |

| This compound (100 mg/kg) | 220 ± 18 | 6 ± 1.2 | +0.2 ± 0.5 | 9.6 ± 0.2 |

Data are presented as mean ± SEM.[2]

Table 2: In Vitro PPARγ Activation

| Compound | EC50 (µM) | Maximal Activation (Fold over control) |

| Rosiglitazone | 0.1 | 10 - 15 |

| This compound | 0.5 | 2 - 4 |

EC50 and maximal activation values were determined by co-transfection assays in a suitable cell line.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

In Vivo Studies in KKAy Mice

Objective: To assess the anti-diabetic effects of this compound in a genetic model of type 2 diabetes.

Animal Model: Male KKAy mice, a model of obese type 2 diabetes, aged 8-10 weeks.

Acclimatization: Animals were acclimated for at least one week prior to the study, with free access to standard chow and water.

Experimental Groups:

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

Rosiglitazone (10 mg/kg/day)

-

This compound (30 mg/kg/day)

-

This compound (100 mg/kg/day)

Drug Administration: Compounds were administered orally via gavage once daily for a period of 4 days.

Measurements:

-

Plasma Glucose and Insulin: Blood samples were collected from the tail vein at baseline and at the end of the treatment period. Glucose levels were measured using a standard glucometer, and insulin levels were determined by ELISA.

-

Body Weight: Body weight was recorded daily.

-

Hematology: At the termination of the study, a complete blood count (CBC) was performed to assess parameters such as red blood cell count.

Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control. A p-value of <0.05 was considered statistically significant.

References

T2384: A Novel Dual Inhibitor of JAK/Src Kinases with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

T2384 (also known as MLS-2384) is a novel synthetic 6-bromoindirubin derivative that has demonstrated significant therapeutic potential as a dual inhibitor of Janus kinase (JAK) and Src kinase. These two families of tyrosine kinases are critical upstream regulators of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, and tumor progression. By simultaneously targeting both JAK and Src kinases, this compound offers a promising strategy to effectively suppress the aberrant STAT3 signaling that drives the growth of various malignancies. This document provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on cancer cell viability, and in vivo efficacy, along with detailed experimental protocols and visualizations of the targeted signaling pathway.

Data Presentation

The therapeutic potential of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Kinase Target | IC50 (nmol/L) |

| Src | 0.2 |

| JAK1 | 600 |

| JAK2 | 28 |

| TYK2 | 50 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µmol/L) |

| DU145 | Prostate Cancer | ~2 |

| PC-3 | Prostate Cancer | ~2 |

| MCF-7 | Breast Cancer | ~2 |

| A2058 | Skin Cancer (Melanoma) | ~2 |

| OVCAR-3 | Ovarian Cancer | ~2 |

| A549 | Lung Cancer | ~2 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Human Melanoma Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Observations |

| Vehicle Control | Not explicitly quantified in abstract | Progressive tumor growth |

| This compound | Significantly suppressed | Low toxicity observed |

Note: While the primary study demonstrates significant tumor growth suppression, specific percentage of inhibition or detailed tumor volume data over time is not available in the abstract. The study does report that this compound suppresses tumor growth with low toxicity in a mouse xenograft model of human melanoma.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

1. In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., JAK1, JAK2, TYK2, Src).

-

Methodology:

-

Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time.

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay.

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control.

-

The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

2. Cell Viability Assay

-

Objective: To determine the IC50 of this compound in various cancer cell lines.

-

Methodology (MTT Assay):

-

Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for 72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

-

3. Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in cancer cells.

-

Methodology:

-

Cancer cells are treated with various concentrations of this compound for a specified time.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. Human Melanoma Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor activity of this compound.

-

Methodology:

-

Female athymic nude mice (4-6 weeks old) are used for the study.

-

Human melanoma cells (e.g., A2058) are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., intraperitoneally) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²)/2.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

This compound is a potent dual inhibitor of JAK and Src kinases that effectively suppresses the STAT3 signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of a broad range of human cancer cell lines in vitro and to significantly suppress tumor growth in a human melanoma xenograft model in vivo, with low toxicity.[1][2] These findings strongly support the further development of this compound as a promising therapeutic agent for the treatment of various human cancers characterized by the constitutive activation of the STAT3 signaling pathway. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the investigation of this novel anti-cancer compound.

References

- 1. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by T2384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of T2384, a novel partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This compound has demonstrated potential as a therapeutic agent for type 2 diabetes with an improved side-effect profile compared to full PPARγ agonists. This document details the signaling pathways modulated by this compound, presents quantitative data from key experiments, and outlines the detailed methodologies used in its preclinical evaluation.

Core Mechanism of Action: Partial Agonism of PPARγ

This compound functions as a selective modulator of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits partial agonism, leading to a distinct pattern of gene regulation and a more favorable safety profile.[1]

The unique activity of this compound stems from its unconventional binding to the PPARγ ligand-binding domain (LBD). X-ray crystallography and NMR spectroscopy have revealed that this compound can adopt two different binding modes within the orthosteric pocket, termed "U-shaped" and "S-shaped".[1][2] Furthermore, evidence suggests that this compound can also bind to an allosteric site on the PPARγ LBD.[2][3] This complex binding mechanism is thought to be responsible for its distinct downstream signaling and biological effects.[1][3]

Cellular Pathways Modulated by this compound

The primary cellular pathway modulated by this compound is the PPARγ signaling cascade. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of a specific set of coactivator and corepressor proteins. This differential coregulator recruitment, when compared to full agonists, results in a unique transcriptional output.

Key downstream effects of this compound-mediated PPARγ activation include:

-

Improved Insulin Sensitivity: this compound enhances the action of insulin, leading to increased glucose uptake in peripheral tissues.[1]

-

Glucose Homeostasis: It contributes to the lowering of blood glucose levels.[1]

-

Modulation of Adipogenesis: this compound influences the differentiation of adipocytes, though to a lesser extent and with a different profile compared to full agonists, which may contribute to its reduced side effects like weight gain.[1]

-

Anti-inflammatory Effects: Activation of PPARγ by this compound is expected to suppress inflammatory responses, a known function of PPARγ.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo experiments.

| Parameter | Assay | Value | Reference |

| EC50 | Cotransfection Assay | 0.56 µM | [1] |

| Plasma Glucose | KKAy Mice (10 mg/kg/day) | ~40% reduction | [1] |

| Plasma Insulin | KKAy Mice (10 mg/kg/day) | ~60% reduction | [1] |

| Body Weight | KKAy Mice (10 mg/kg/day) | No significant change | [1] |

| Red Blood Cell Count | KKAy Mice (10 mg/kg/day) | No significant change | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was used to determine the binding affinity of this compound to the PPARγ LBD and its effect on coregulator peptide recruitment.

Detailed Protocol:

-

Reagents:

-

Glutathione S-transferase (GST)-fused human PPARγ ligand-binding domain (LBD).

-

This compound serially diluted in assay buffer.

-

Europium cryptate-labeled anti-GST antibody.

-

Biotinylated peptides corresponding to the receptor interaction domains of coactivators (e.g., DRIP205) or corepressors (e.g., NCoR).

-

Streptavidin-XL665.

-

-

Procedure:

-

In a 384-well plate, GST-PPARγ LBD, this compound, and the anti-GST antibody were combined and incubated.

-

Following the initial incubation, the biotinylated coregulator peptide and streptavidin-XL665 were added.

-

The plate was incubated to allow for binding to reach equilibrium.

-

-

Detection:

-

The plate was read on an HTRF-compatible microplate reader.

-

The HTRF signal was calculated as the ratio of the fluorescence intensity at 665 nm (acceptor) to that at 620 nm (donor).

-

Cell-Based Transactivation Assay

This assay was performed to measure the ability of this compound to activate PPARγ-mediated gene transcription in a cellular context.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells were cultured in appropriate media.

-

Cells were transiently cotransfected with an expression vector for a GAL4 DNA-binding domain-PPARγ LBD fusion protein and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Compound Treatment:

-

After transfection, cells were treated with various concentrations of this compound or a reference compound (e.g., rosiglitazone).

-

-

Luciferase Assay:

-

Following treatment, cells were lysed, and luciferase activity was measured using a luminometer.

-

The fold activation was calculated relative to vehicle-treated cells.

-

In Vivo Efficacy Study in KKAy Mice

The antidiabetic effects of this compound were evaluated in the KKAy mouse model of type 2 diabetes and obesity.

Detailed Protocol:

-

Animals:

-

Male KKAy mice, a model of genetic obesity and type 2 diabetes, were used.

-

-

Treatment:

-

Mice were treated daily with this compound (e.g., 10 mg/kg/day), rosiglitazone (as a positive control), or vehicle, administered orally.

-

-

Measurements:

-

Body weight and food intake were monitored regularly.

-

Blood samples were collected at specified time points for the measurement of plasma glucose (using a glucose oxidase method) and insulin (using an ELISA kit).

-

At the end of the study, a complete blood count was performed to assess hematological parameters, including red blood cell count.

-

Conclusion

This compound represents a promising development in the field of PPARγ modulators. Its unique partial agonism, mediated by a complex binding mechanism, allows for the beneficial effects on glucose metabolism and insulin sensitivity while potentially avoiding the adverse effects associated with full PPARγ activation. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development. The detailed experimental protocols offer a clear framework for the replication and expansion of these pivotal preclinical studies.

References

- 1. This compound, a novel antidiabetic agent with unique peroxisome proliferator-activated receptor gamma binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (this compound) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with T2384

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific experimental protocol for a compound designated "T2384" is not publicly available within the scientific literature. The following application notes and protocols are based on general best practices for in vivo studies and information extrapolated from research on compounds with similar hypothetical mechanisms of action. Researchers should adapt these protocols based on the specific characteristics of this compound, including its mechanism of action, pharmacokinetics, and toxicity profile, which must be determined through preliminary in vitro and in vivo dose-finding studies.

Introduction

This document provides a detailed framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of the experimental compound this compound. The protocols outlined below are intended to serve as a starting point and should be optimized based on empirical data.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this illustrative protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.

Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.

In Vivo Efficacy Studies

Animal Models

The choice of animal model is critical for the successful evaluation of this compound. A xenograft model using a human cancer cell line with a known activated PI3K/Akt pathway is recommended.

Table 1: Recommended Xenograft Models

| Cell Line | Cancer Type | Rationale |

| A2058 | Melanoma | Known to harbor mutations that activate the PI3K/Akt pathway.[1] |

| PC-3 | Prostate Cancer | Exhibits high levels of constitutively active Akt. |

| MCF-7 | Breast Cancer | PIK3CA mutation leading to pathway activation. |

Experimental Protocol: Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Caption: Experimental workflow for a xenograft efficacy study.

Materials:

-

A2058 melanoma cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

6-8 week old female BALB/c nude mice

-

This compound, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

Procedure:

-

Cell Preparation: Culture A2058 cells to ~80% confluency. Harvest cells using trypsin and wash with PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound and vehicle control via intraperitoneal (i.p.) injection according to the dosing schedule determined in prior dose-finding studies. A hypothetical dosing schedule is provided in Table 2.

-

Efficacy Assessment: Measure tumor volume and body weight every 2-3 days. Body weight loss exceeding 20% may indicate toxicity.

-

Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period. Collect tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

Table 2: Hypothetical Dosing Regimen for this compound

| Group | Treatment | Dose (mg/kg) | Route | Schedule |

| 1 | Vehicle Control | - | i.p. | Daily |

| 2 | This compound | 25 | i.p. | Daily |

| 3 | This compound | 50 | i.p. | Daily |

| 4 | This compound | 100 | i.p. | Daily |

Note: These doses are hypothetical and should be determined through a maximum tolerated dose (MTD) study.

Pharmacodynamic (PD) Marker Analysis

To confirm that this compound inhibits the PI3K/Akt pathway in vivo, tumor samples should be analyzed for changes in key downstream markers.

Table 3: Recommended Pharmacodynamic Markers

| Marker | Method | Expected Change with this compound |

| Phospho-Akt (Ser473) | Western Blot, IHC | Decrease |

| Phospho-S6 Ribosomal Protein | Western Blot, IHC | Decrease |

| Ki-67 | IHC | Decrease |

| Cleaved Caspase-3 | IHC | Increase |

Protocol: Western Blot Analysis of Tumor Lysates

-

Protein Extraction: Homogenize tumor samples in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. Successful execution of these studies will provide crucial data on the efficacy and mechanism of action of this novel compound, guiding its further development as a potential therapeutic agent. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Unraveling the Cellular Impact of T2384: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cellular research and drug development, the precise application of novel chemical compounds is paramount to unlocking new therapeutic avenues. This document provides detailed application notes and protocols for the utilization of T2384, a compound of emerging interest, in various cell culture assays. Tailored for researchers, scientists, and drug development professionals, these guidelines aim to ensure reproducible and insightful experimental outcomes.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting key cellular signaling pathways implicated in oncogenesis and other proliferative disorders. Its primary mechanism of action involves the modulation of critical kinases that regulate cell cycle progression, apoptosis, and signal transduction. Understanding its effects at a cellular level is crucial for evaluating its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by interfering with specific signaling cascades that are often dysregulated in disease states. The primary pathways affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. This compound has been shown to inhibit key components of this cascade, leading to a reduction in cell proliferation and survival.

-

MAPK/ERK Pathway: Crucial for transmitting signals from the cell surface to the nucleus, this pathway regulates gene expression and cell division. This compound can attenuate the activity of key kinases within this pathway.

-

JAK/STAT Pathway: This pathway is integral to immune responses and inflammation, and its aberrant activation is linked to various cancers. This compound can modulate STAT phosphorylation, thereby impacting downstream gene transcription.

Caption: this compound inhibits key kinases in the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT signaling pathways.

Application Notes

Cell Line Selection

The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with known alterations in the target pathways of this compound. For example, cancer cell lines with activating mutations in PIK3CA or KRAS may exhibit heightened sensitivity to the compound. A preliminary screening of a panel of cell lines is advised to identify the most responsive models.

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced toxicity.

Determination of Working Concentration

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A typical starting range for dose-response studies is from 1 nM to 10 µM.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the cellular effects of this compound.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for assessing cell viability/proliferation using MTS or MTT assays.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.

-

Data Acquisition: Measure the absorbance using a microplate reader.

Data Presentation:

| Cell Line | This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| Cell Line A | 0.01 | 98 ± 3 | 95 ± 4 | 90 ± 5 |

| 0.1 | 85 ± 5 | 70 ± 6 | 55 ± 7 | |

| 1 | 50 ± 6 | 30 ± 5 | 15 ± 4 | |

| 10 | 10 ± 3 | 5 ± 2 | 2 ± 1 | |

| Cell Line B | 0.01 | 99 ± 2 | 97 ± 3 | 94 ± 4 |

| 0.1 | 90 ± 4 | 80 ± 5 | 70 ± 6 | |

| 1 | 65 ± 5 | 45 ± 6 | 25 ± 5 | |

| 10 | 20 ± 4 | 10 ± 3 | 5 ± 2 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | 95 ± 2 | 2 ± 1 | 1 ± 0.5 | 2 ± 1 |

| This compound (IC50) | 40 ± 5 | 35 ± 4 | 20 ± 3 | 5 ± 2 |

| This compound (2x IC50) | 15 ± 3 | 50 ± 6 | 30 ± 4 | 5 ± 2 |

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the target signaling pathways.

Workflow:

Caption: Step-by-step workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |

| p-Akt (Ser473) | 1.00 | 0.45 ± 0.05 | 0.15 ± 0.03 |

| Total Akt | 1.00 | 0.98 ± 0.04 | 0.95 ± 0.06 |

| p-ERK (Thr202/Tyr204) | 1.00 | 0.60 ± 0.07 | 0.25 ± 0.04 |

| Total ERK | 1.00 | 1.02 ± 0.05 | 0.99 ± 0.07 |

| β-Actin | 1.00 | 1.00 | 1.00 |

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this promising compound and its potential applications in drug development. Researchers are encouraged to adapt these protocols to their specific cell models and experimental needs while maintaining rigorous scientific standards.

Application Notes and Protocols for T2384 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of T2384, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, in mouse models of diabetes. The included data and protocols are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound is a selective PPARγ modulator that has demonstrated promising anti-diabetic effects in preclinical studies. Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), which can be associated with undesirable side effects like weight gain and fluid retention, this compound exhibits a unique pharmacological profile. It effectively improves insulin sensitivity and lowers blood glucose levels without inducing weight gain; at higher doses, it may even promote weight loss.[1] These characteristics make this compound a compelling candidate for the treatment of type 2 diabetes.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in the KKAy mouse model of obesity and type 2 diabetes.

Table 1: Effects of this compound and Rosiglitazone on Metabolic Parameters in KKAy Mice After 4 Days of Treatment [1]

| Treatment Group | Dose (mg/kg/day, in food) | Change in Plasma Glucose | Change in Plasma Insulin | Change in Body Weight | Red Blood Cell Count |

| Vehicle | - | Baseline | Baseline | Baseline | No significant change |

| Rosiglitazone | 3 | ↓ (Effective reduction) | ↓ (Effective reduction) | ↑ (Increase) | ↓ (Reduction) |

| This compound | 30 | ↓ (Dose-dependent reduction) | ↓ (Dose-dependent reduction) | No significant change | No significant change |

| This compound | 100 | ↓↓ (Significant reduction) | ↓↓ (Significant reduction) | ↓ (Significant loss) | No significant change |

Note: The table is a qualitative summary based on the described effects in the cited source. Arrows indicate the direction of change (decrease ↓, significant decrease ↓↓, increase ↑).

Experimental Protocols

This section details the methodologies for key experiments involving the administration of this compound to a diabetic mouse model.

Animal Model and Diabetes Induction

-

Animal Model: The KKAy mouse is a well-established model of obese type 2 diabetes.[1] These mice spontaneously develop obesity, hyperglycemia, and hyperinsulinemia, making them suitable for studying anti-diabetic compounds.

-

Acclimatization: Upon arrival, mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week to acclimate to the facility.

-

Diabetes Confirmation: Before the initiation of the study, confirm the diabetic phenotype by measuring baseline blood glucose and plasma insulin levels.

This compound Administration Protocol

-

Compound Preparation: this compound is incorporated directly into the rodent chow. The required amount of this compound is calculated based on the desired dosage (e.g., 30 mg/kg/day or 100 mg/kg/day) and the average daily food consumption of the mice. The compound should be thoroughly mixed with the powdered chow to ensure uniform distribution. The chow is then re-pelleted or provided as a powder.

-

Dosing Regimen:

-

Randomly assign mice to treatment groups (vehicle, this compound low dose, this compound high dose, and a positive control like rosiglitazone).

-

Provide the respective medicated or vehicle chow to the mice for the duration of the study (e.g., 4 days).[1]

-

Monitor food intake daily to ensure that the intended dose is being consumed.

-

Measure body weight daily.

-

Measurement of Metabolic Parameters

-

Blood Collection: At the end of the treatment period, collect blood samples from the mice. A common method is via cardiac puncture under terminal anesthesia or from the retro-orbital sinus.

-

Plasma Glucose and Insulin:

-

Centrifuge the collected blood to separate the plasma.

-

Measure plasma glucose levels using a commercial glucose oxidase assay kit.

-

Determine plasma insulin concentrations using a mouse insulin ELISA kit.

-

-

Red Blood Cell Count: A complete blood count (CBC) can be performed using an automated hematology analyzer to assess for potential anemia, a known side effect of some PPARγ agonists.[1]

Visualizations

This compound Experimental Workflow

Caption: Experimental workflow for evaluating this compound in KKAy mice.

PPARγ Signaling Pathway in Diabetes

Caption: this compound activates the PPARγ signaling pathway to improve glucose homeostasis.

References

Preparing T2384 Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of T2384 stock solutions for use in various research applications. This compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis, glucose homeostasis, and inflammation. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is essential to maintain the stability and activity of the compound.

| Property | Value |

| CAS Number | 315222-83-4 |

| Molecular Formula | C₂₀H₁₀Cl₃F₃N₂O₂S₃ |

| Molecular Weight | 569.83 g/mol |

| Appearance | Crystalline solid |

| Storage (Solid) | Store at -20°C for long-term stability. |

| Storage (Stock Solution) | Store at -20°C or -80°C in a tightly sealed vial. |

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

| Solvent | Solubility | Notes |

| DMSO | Soluble (used for preparing stock solutions) | While a maximum solubility value is not readily available, it is commonly dissolved in DMSO for experimental use. |

| Aqueous Buffer | ~2-4 µM[1] | Exceeding this concentration in aqueous media, such as cell culture medium, may lead to precipitation of the compound, affecting experimental accuracy.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO. Work in a well-ventilated area or a chemical fume hood.

-

Weighing this compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.6983 mg of this compound.

-

Calculation: Molarity (M) = moles of solute / Liters of solution

-

Moles = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Grams = 0.010 mol/L * 0.001 L * 569.83 g/mol = 0.0056983 g = 5.6983 mg

-

-

Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

References

Application of T2384 in Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic abnormalities that significantly elevates the risk for developing type 2 diabetes and cardiovascular disease.[1][2][3] This syndrome is characterized by a cluster of conditions including central obesity, elevated blood pressure, high blood sugar, and abnormal levels of cholesterol or triglycerides.[2][3] The increasing global prevalence of metabolic syndrome necessitates the development of novel therapeutic interventions.[1][3]

T2384 is a novel, potent, and selective small molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation has been shown to have beneficial effects on various aspects of metabolic syndrome by promoting glucose uptake in muscles, stimulating fatty acid oxidation, and suppressing hepatic glucose production. These application notes provide a comprehensive overview of the utility of this compound in metabolic syndrome research, including its mechanism of action, supporting preclinical data, and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

This compound is a direct allosteric activator of AMPK. Upon binding, it induces a conformational change in the AMPK complex, leading to its phosphorylation and subsequent activation. Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a cellular response to restore energy balance. Key downstream effects relevant to metabolic syndrome include:

-

Increased Glucose Uptake: AMPK activation promotes the translocation of GLUT4 transporters to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the bloodstream.

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased mitochondrial fatty acid oxidation.

-

Suppression of Hepatic Glucose Production: In the liver, AMPK activation inhibits key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.

-

Modulation of Lipid Metabolism: AMPK activation inhibits cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase.

These pleiotropic effects make this compound a promising candidate for the comprehensive management of metabolic syndrome.

Data Presentation

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| AMPK Activation (AC₅₀) | |

| α1β1γ1 | 15 nM |

| α2β1γ1 | 12 nM |

| ACC2 Phosphorylation (EC₅₀) in C2C12 myotubes | 50 nM |

| Glucose Uptake Stimulation in L6 myotubes (EC₅₀) | 80 nM |

| Selectivity (over 100 kinases) | >100-fold |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. Mice were then treated with vehicle or this compound (10 mg/kg, oral, once daily) for 4 weeks.

| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle |

| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |

| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 110 ± 8 | -33.3% |

| Fasting Plasma Insulin (ng/mL) | 3.8 ± 0.5 | 1.5 ± 0.3 | -60.5% |

| HOMA-IR | 15.5 ± 2.1 | 4.1 ± 0.8 | -73.5% |

| Plasma Triglycerides (mg/dL) | 150 ± 15 | 95 ± 10 | -36.7% |

| Plasma Total Cholesterol (mg/dL) | 220 ± 20 | 175 ± 15 | -20.5% |

| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28.0% |

| Liver Triglyceride Content (mg/g) | 85 ± 10 | 40 ± 8 | -52.9% |

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay

Objective: To determine the half-maximal activation concentration (AC₅₀) of this compound for recombinant human AMPK isoforms.

Materials:

-

Recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1)

-

This compound

-

AMPK substrate peptide (e.g., SAMS peptide)

-

[γ-³²P]ATP

-

Kinase buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, recombinant AMPK enzyme, and the this compound dilutions.

-

Initiate the kinase reaction by adding the AMPK substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the enzyme activity against the logarithm of the this compound concentration and determine the AC₅₀ value using a non-linear regression curve fit.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound on key metabolic parameters in a mouse model of metabolic syndrome.

Materials:

-

Male C57BL/6J mice (5-6 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Analytical kits for plasma insulin, triglycerides, and cholesterol

Procedure:

-

Induction of Metabolic Syndrome:

-

Acclimatize mice for one week on a standard chow diet.

-

Randomly assign mice to a control group (chow diet) or a high-fat diet (HFD) group.

-

Feed the mice their respective diets for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD group.

-

-

Treatment:

-

After the induction period, randomly assign the HFD-fed mice to a vehicle treatment group or a this compound treatment group.

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for 4-8 weeks.

-

Monitor body weight and food intake regularly throughout the treatment period.

-

-

Metabolic Phenotyping:

-

Fasting Blood Glucose and Insulin: At the end of the treatment period, fast the mice for 6 hours. Collect blood via tail vein or retro-orbital sinus to measure fasting blood glucose and plasma insulin. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) as an index of insulin resistance.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose disposal. After a 6-hour fast, administer a glucose bolus (e.g., 2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plasma Lipids: Collect terminal blood samples via cardiac puncture under anesthesia. Centrifuge the blood to separate plasma and measure triglyceride and total cholesterol levels using commercially available kits.

-

-

Tissue Analysis:

-

Euthanize the mice and harvest tissues such as the liver, skeletal muscle, and adipose tissue.

-

Weigh the liver and analyze its lipid content to assess hepatic steatosis.

-

Flash-freeze tissues in liquid nitrogen and store them at -80°C for subsequent molecular analyses (e.g., Western blotting for AMPK pathway proteins, gene expression analysis).

-

Visualizations

Caption: Hypothesized signaling pathway of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Logical relationship of this compound's effects on metabolic syndrome.

References

Application Notes and Protocols for Western Blot Analysis of T2384-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of cellular responses to T2384, a novel small molecule inhibitor of the PI3K/Akt signaling pathway, using Western blot analysis. The PI3K/Akt/mTOR cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic development.[1] These application notes offer a detailed protocol for the treatment of cells with this compound, subsequent protein lysate preparation, and the detection and quantification of key signaling proteins by Western blot. The provided methodologies and data presentation formats are intended to facilitate the assessment of this compound's inhibitory effects and its potential as a therapeutic agent.

Signaling Pathway and Mechanism of Action

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn modulates protein synthesis and cell growth.[3][4]